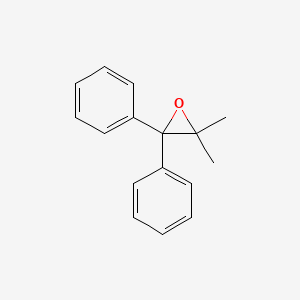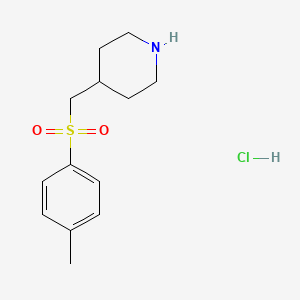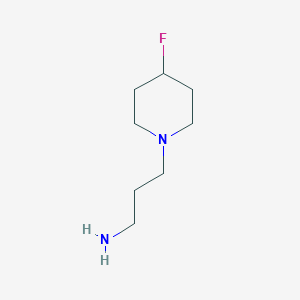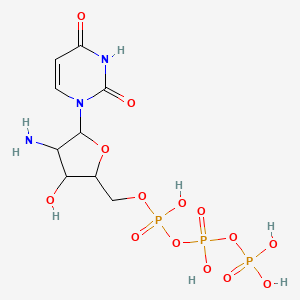![molecular formula C33H23N3O2 B12081071 1,3-Benzenediol, 4-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]- CAS No. 182918-16-7](/img/structure/B12081071.png)
1,3-Benzenediol, 4-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenediol, 4-[4,6-bis([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2-yl]- is a complex organic compound with the molecular formula C33H23N3O2 and a molecular weight of 493.55 g/mol This compound is known for its unique structure, which includes a benzenediol core and a triazine ring substituted with biphenyl groups
Méthodes De Préparation
The synthesis of 1,3-Benzenediol, 4-[4,6-bis([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2-yl]- involves multiple steps. The general synthetic route includes the reaction of 1,3-benzenediol with a triazine derivative substituted with biphenyl groups. The reaction conditions typically involve the use of solvents like dichloromethane or toluene and catalysts such as Lewis acids. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Analyse Des Réactions Chimiques
1,3-Benzenediol, 4-[4,6-bis([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroquinones.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Applications De Recherche Scientifique
1,3-Benzenediol, 4-[4,6-bis([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2-yl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mécanisme D'action
The mechanism of action of 1,3-Benzenediol, 4-[4,6-bis([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2-yl]- involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
1,3-Benzenediol, 4-[4,6-bis([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2-yl]- can be compared with other similar compounds, such as:
1,3-Benzenediol, 4,4’-[6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diyl]bis-: This compound has a similar triazine core but with different substituents, leading to variations in its chemical properties and applications.
1,3-Benzenediol, 4,4,4-(1,3,5 triazine)-2,4,6 tris: Another triazine derivative with different substituents, used in the production of UV absorbers.
Orcinol (5-methylbenzene-1,3-diol): A simpler benzenediol derivative with different chemical properties and applications.
Propriétés
Numéro CAS |
182918-16-7 |
|---|---|
Formule moléculaire |
C33H23N3O2 |
Poids moléculaire |
493.6 g/mol |
Nom IUPAC |
4-[4,6-bis(4-phenylphenyl)-1,3,5-triazin-2-yl]benzene-1,3-diol |
InChI |
InChI=1S/C33H23N3O2/c37-28-19-20-29(30(38)21-28)33-35-31(26-15-11-24(12-16-26)22-7-3-1-4-8-22)34-32(36-33)27-17-13-25(14-18-27)23-9-5-2-6-10-23/h1-21,37-38H |
Clé InChI |
RLTVFGXWHJQNHK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=C(C=C(C=C4)O)O)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Fluoro-3-iodoimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B12081036.png)





![O-[2-(3,5-Dichlorophenyl)ethyl]hydroxylamine](/img/structure/B12081058.png)
![3-[[1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl]-hydroxymethyl]-2-methoxyphenol](/img/structure/B12081061.png)


